molecular formula C4H4S<br>SCH=CHCH=CH<br>C4H4S B033073 Thiophene CAS No. 110-02-1

Thiophene

Cat. No. B033073
CAS RN: 110-02-1
M. Wt: 84.14 g/mol
InChI Key: YTPLMLYBLZKORZ-UHFFFAOYSA-N
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Description

Thiophene is a heterocyclic compound consisting of a five-membered aromatic ring with one sulfur atom. It is a key building block in organic chemistry and materials science due to its aromatic stability and ability to undergo various chemical reactions. Thiophene derivatives are prevalent in natural and synthetic compounds, exhibiting a wide range of bioactivities and applications, including in medicinal chemistry, agrochemicals, dyes, and organic materials, particularly for their electronic properties (Xuan, 2020).

Synthesis Analysis

The synthesis of thiophene derivatives has been a subject of considerable interest, with established methods such as the Gewald and Fiesselmann methods undergoing modifications and improvements. Recent advancements have introduced novel synthetic approaches, utilizing diverse catalysts and sometimes exploring reaction mechanisms. The drive for more efficient, versatile, and environmentally friendly procedures for thiophene synthesis underscores the ongoing innovation in this area (Xuan, 2020).

Molecular Structure Analysis

Thiophene's structure grants it unique optical and electronic properties, making it a valuable component in organic semiconductors, such as those used in field-effect transistors, solar cells, and light-emitting diodes. The ease of synthesis and reaction selectivity of thiophene oligomers and polymers further contribute to its significance in developing advanced materials (Gendron & Vamvounis, 2015).

Chemical Reactions and Properties

Thiophene undergoes various chemical reactions, including electrophilic aromatic substitution, metal-catalyzed cross-coupling, and others, leading to a plethora of derivatives. These reactions are pivotal for designing and preparing complex molecular architectures, offering a stepping-stone towards the next generation of materials in photonics and electronics (Gendron & Vamvounis, 2015).

Physical Properties Analysis

Thiophene and its derivatives exhibit distinctive physical properties due to their heterocyclic structure. These properties include boiling points, melting points, and solubilities that are influenced by the nature of substitutions on the thiophene ring. Such attributes are critical in determining the suitability of thiophene derivatives for specific applications, including their use in organic electronic devices.

Chemical Properties Analysis

The chemical properties of thiophene derivatives, such as reactivity, stability, and electronic characteristics, are directly influenced by the presence of the sulfur atom within the aromatic ring. This imparts thiophene derivatives with a unique set of chemical behaviors, enabling their widespread application in various fields, from pharmaceuticals to materials science (Xuan, 2020).

Safety And Hazards

Thiophene appears as a colorless liquid with an unpleasant odor . It is insoluble in water and slightly denser than water . It has a flash point of 30 °F . Vapors are heavier than air . It irritates the skin, eyes, and mucous membranes . It is used to make pharmaceuticals and dyes .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . Furthermore, they play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives by heterocyclization of various substrates from 2012 on .

properties

IUPAC Name

thiophene
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InChI

InChI=1S/C4H4S/c1-2-4-5-3-1/h1-4H
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InChI Key

YTPLMLYBLZKORZ-UHFFFAOYSA-N
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Canonical SMILES

C1=CSC=C1
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Molecular Formula

C4H4S, Array
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Related CAS

107760-19-0, 127473-75-0, 25233-34-5, 127473-74-9, 127473-73-8, 64059-51-4
Record name Thiophene, dimer
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DSSTOX Substance ID

DTXSID8026145
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Molecular Weight

84.14 g/mol
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Physical Description

Thiophene appears as a colorless liquid with an unpleasant odor. Insoluble in water and slightly denser than water. Flash point 30 °F. Vapors heavier than air. Irritates the skin, eyes, and mucous membranes. Used to make pharmaceuticals and dyes., Colorless liquid with a benzene-like odor; [HSDB] Colorless liquid with an odor of "stench"; [MSDSonline], Liquid, COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

183.9 °F at 760 mmHg (NTP, 1992), 84.0 °C @ 760 MM HG, 84.00 °C. @ 760.00 mm Hg, 84 °C
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Flash Point

30 °F (NTP, 1992), 30 °F (-1 °C) (CLOSED CUP), -1 °C
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Solubility

less than 1 mg/mL at 75 °F (NTP, 1992), MISCIBLE IN ETHANOL, ETHER, ACETONE, AND BENZENE., SOL IN ALL PROPORTIONS IN ORDINARY ORG SOLVENTS, CARBON TETRACHLORIDE, DIOXANE, PYRIMIDINE, TOLUENE, water solubility = 3,020 mg/l @ 25 °C, 3.01 mg/mL at 25 °C, Solubility in water: none
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Density

1.0649 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.06494 @ 20 °C/4 °C, Relative density (water = 1): 1.06
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Vapor Density

2.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.9 (AIR= 1), Relative vapor density (air = 1): 2.9
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Vapor Pressure

20 mmHg at 32 °F ; 60 mmHg at 68.2 °F; 760 mmHg at 183.9 °F (NTP, 1992), 79.7 [mmHg], 79.7 mm Hg @ 25 °C, Vapor pressure, kPa at 12.5 °C: 5.3
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Product Name

Thiophene

Color/Form

COLORLESS LIQUID

CAS RN

110-02-1
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Record name THIOPHENE
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Melting Point

-36.8 °F (NTP, 1992), -39.4 °C, -38.3 °C, -38 °C
Record name THIOPHENE
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Record name THIOPHENE
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Record name Thiophene
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Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

The alkylation process results in the substitution of an alkyl group for a hydrogen atom in the sulfur-containing starting material and causes a corresponding increase in molecular weight over that of the starting material. The higher molecular weight of such an alkylation product is reflected by a higher boiling point relative to that of the starting material. For example, the conversion of thiophene to 2-t-butylthiophene by alkylation with 2-methylpropene results in the conversion of thiophene, which has a boiling point of 84° C., to a product which has a boiling point of 164° C. and can be easily removed from lower boiling material in the feedstock by fractional distillation. Conversion of thiophene to di-t-butylthiophene by dialkylation with 2-methylpropene results in a product which has an even higher boiling point of about 224° C. Alkylation with alkyl groups that add a large rather than a small number of carbon atoms is preferred since the products will have higher molecular weights and, accordingly, will usually have higher boiling points than products which are obtained through alkylation with the smaller alkyl groups.
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Synthesis routes and methods II

Procedure details

In the first set of experiments, amine and carboxylic acid terminated thiophene intermediates were prepared (FIG. 4) and subsequently coupled with carbohydrate moieties. In the second set, the distance between thiophene and carbohydrate was extended by iminothiolane hydrochloride (compound 30) and a thiol was generated after extension. (The reaction conditions specified in FIG. 4(a) are as follows: cat. DIPEA/CHCl3, r.t., 95% yield; FIG. 4(b) are as follows: CHCl3 (highly diluted), r.t., overnight, 83-96% yield; FIG. 4(c) are as follows: BOC-ON, Et3N/CHCl3, r.t., 52% yield; FIG. 4(d)(i) are as follows: 3-(3-Thienyl)acrylic acid (compound 19), HOBt/EDC, DIPEA, CHCl3, r.t., 6 h, 93% yield; FIG. 4(d)(ii) are as follows: 30% TFA/CH2Cl2, r.t., 3 h, 93% yield; FIG. 4(d)(iii) are as follows: 1 M NaOH, quantitative). These thiols were prepared in situ and coupled with compounds 2 or 5 by Michael type addition to give another set of thiophene-carbohydrate monomers. The two types of carbohydrate moieties are summarized in FIG. 5 and FIG. 6. Commercially available 3-thiopheneacetic acid (compound 6) (Acros Organics, Fisher Scientific, Pittsburgh, Pa.) was converted into the corresponding methyl ester (compound 7) in 88% yield by thionyl chloride in methanol. Thiopheneacetyl chloride (compound 8) was prepared in situ, by thionyl chloride in dioxane. Direct addition of N-hydroxysuccinimide (NHS) in the presence of diisopropylethylamine (DIPEA) at 0° C. afforded thiophene active ester (compound 9) in 75% overall yield. Compound 9 was stable under dry conditions and could be prepared in bulk quantities.
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Synthesis routes and methods III

Procedure details

Butoxyethoxyethoxyethoxyethanol (25.0 g, 0.1 mol) was prepared from tetraethylene glycol, sodium hydroxide and butyl chloride (10:1:1) by a method known in the art and then reacted with potassium metal (3.9 g, 0.1 mol) at room temperature for 1.5 hours in tetrahydrofuran. 3-(Bromomethyl)thiophene (17.7 g, 0.1 mol) was added dropwise, and the mixture stirred under reflux for 24 hours. After cooling and filtration the tetrahydrofuran was removed in vacuo and the residue dissolved in methylene chloride, washed with water and dried with potassium carbonate. The solvent was removed and the crude oil distilled to give 3-butoxyethoxyethoxyethoxyethoxymethyl)thiophene (25.7 g, 57%). B.p. 162°-163° C./0.15 mm Hg. (Found: C, 58.6; H, 8.7; S, 9.5. Calculated for C17H30O5S: C, 58.9; H, 8.7; S, 9.3%); EI m/e Intensity (%): 346 (9, M+), 97 (100, C4H3S.CH2), 57 (75, C4H9); δH(CDCl3): 7.26 (1H, m) 7.20 (1H, m), 7.06 (1H, m), 4.56 (2H, s) 3.65 (16H, m), 3.45 (2H, t), 1.53 (2H, m), 1.34 (2H, m) and 0.91 (3H, t); δC(CDCl3): 13.6, 18.9, 31.4, 68.1, 69.0, 69.8, 70.0, 70.3, 122.5, 125.5, 126.7, 139.1 ppm.
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Synthesis routes and methods IV

Procedure details

3-(4-Benzyloxy)phenoxy!benzo b!thiophene-2-boronic acid was reacted with 4-(-tertbutoxy)bromobenzene according to the conditions described above for 2-iodo-3-(4-benzyloxy)phenoxy!benzo b!thiophene and 4-(tertbutoxy)phenyl boronic acid to give 2-(4-tertbutyloxyphenyl)-3-(4-benzyloxy)phenoxy!benzo b!thiophene in 81% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiophene
Reactant of Route 2
Thiophene
Reactant of Route 3
Thiophene
Reactant of Route 4
Thiophene
Reactant of Route 5
Thiophene
Reactant of Route 6
Thiophene

Citations

For This Compound
601,000
Citations
B Bak, D Christensen, L Hansen-Nygaard… - Journal of Molecular …, 1961 - Elsevier
… -thiophene have been recorded and analyzed. In addition, t,hree lines from the S”-thiophene … Taken together with earlier published data for thiophene, thiophene-2d, and thiophene-3d, …
Number of citations: 315 www.sciencedirect.com
R Mishra, KK Jha, S Kumar, I Tomer - Der Pharma Chemica, 2011 - academia.edu
Thiophene nucleus has been established as the potential entity in the largely growing chemical world of heterocyclic compounds possessing promising pharmacological characteristics. …
Number of citations: 218 www.academia.edu
G Barbarella, M Melucci, G Sotgiu - Advanced Materials, 2005 - Wiley Online Library
… Thiophene oligomers and polymers are investigated mainly for their semiconductor, lumi… thiophene chemistry allows great diversity in thiophene-based chemical structures. Thiophene …
Number of citations: 547 onlinelibrary.wiley.com
R Shah, PK Verma - Chemistry Central Journal, 2018 - bmcchem.biomedcentral.com
… Thiophene forms a azeotrope with ethanol like benzene. The similarity between the … thiophene is remarkable. For example, the boiling point of benzene is 81.1 C and that of thiophene is …
Number of citations: 164 bmcchem.biomedcentral.com
HSO Chan, SC Ng - Progress in Polymer Science, 1998 - Elsevier
This review on some recent developments in thiopene-based functional polymers concentrates on (i) the synthetic trends for low bandgap and regioregular materials which occupy a …
Number of citations: 332 www.sciencedirect.com
G Waddington, JW Knowlton, DW Scott… - Journal of the …, 1949 - ACS Publications
The results in Table I show that the theoretical adsorption isotherm (1) not only has the correct form required by the Gibbs adsorption theorem but also that it yields quite accurate data …
Number of citations: 141 pubs.acs.org
HC Longuet-Higgins - Transactions of the Faraday Society, 1949 - pubs.rsc.org
… of a thiophene derivative we obtain a set of secular equations identical with those for the corresponding benzene derivative, except that (i) in the case of the thiophene derivative the …
Number of citations: 238 pubs.rsc.org
JAR Van Veen, E Gerkema… - Journal of the …, 1987 - pubs.rsc.org
… thiophene is higher when this phase is supported on carbon than when it is supported on alumina or silica. The fact that the thiophene … CoMoS type I1 for thiophene HDS is significantly …
Number of citations: 207 pubs.rsc.org
IF Perepichka, DF Perepichka - 2009 - books.google.com
… of thiophene have appeared since, the content of this book centers on the many things one can do once thiophene … double bonds between the thiophene rings and also the thiophene-to-…
Number of citations: 680 books.google.com
GHV Bertrand, VK Michaelis, TC Ong… - Proceedings of the …, 2013 - National Acad Sciences
… Herein, we report the synthesis and characterization of thiophene-based COFs, including … thiophene-based boronate-linked COFs, we turned our attention to extended thiophene …
Number of citations: 311 www.pnas.org

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